molecular formula C9H7ClO3S B1363525 6-Chlorothiochroman-4-one 1,1-dioxide CAS No. 90396-06-8

6-Chlorothiochroman-4-one 1,1-dioxide

Cat. No. B1363525
CAS RN: 90396-06-8
M. Wt: 230.67 g/mol
InChI Key: ZFZPMYLZPMMUQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-Chlorothiochroman-4-one 1,1-dioxide” is a chemical compound with the molecular formula C9H7ClO3S and a molecular weight of 230.67 g/mol. It is a derivative of 6-Chlorothiochroman-4-one, which has an empirical formula of C9H7ClOS and a molecular weight of 198.67 .


Synthesis Analysis

Thiochroman-4-ones, the parent compounds of 6-Chlorothiochroman-4-one, are generally synthesized using a substitution reaction of thiophenol with β-halopropionic acids or β-butirolactones to give 3-(phenylthio)-propanoic acids. Upon intramolecular Friedel-Crafts acylation, thiochroman-4-ones are produced in moderate yields . Another reaction involves only one step, using direct reaction between α,β-unsaturated acids (acrylic acid derivatives) and thiophenol in the presence of methanesulfonic acid .


Physical And Chemical Properties Analysis

6-Chlorothiochroman-4-one has a density of 1.4±0.1 g/cm³, a boiling point of 342.7±42.0 °C at 760 mmHg, and a flash point of 161.1±27.9 °C . It has 1 hydrogen bond acceptor, 0 hydrogen bond donors, and 0 freely rotating bonds .

Scientific Research Applications

Novel Synthesis and Chemical Transformations

  • Synthesis of Derivatives : A novel synthesis method for 2H-1,2-Benzothiazine-1,1-Dioxide derivatives, closely related to 6-Chlorothiochroman-4-one 1,1-dioxide, has been developed. This synthesis involves chlorosulfonation, amination, epoxidation, and electrophilic chlorination (Bassin, Frearson, & Al-Nawwar, 2000).
  • Photochemical Transformations : Research on 4-methyl-2,4,6-triphenyl-4H-thiopyran-1,1-dioxide, similar to this compound, shows high regioselective rearrangement upon photolysis, indicating potential for photochemical applications (Mouradzadegun & Pirelahi, 2001).

Analytical and Physical Chemistry

  • Purification and Identification : Techniques for purifying and identifying impurities in closely related compounds like Hydrochlorothiazide, which shares a similar structure to this compound, using chromatography and spectroscopy have been developed (Fang et al., 2001).
  • High-Pressure Studies : Chlorothiazide, structurally similar to this compound, has been examined under high-pressure conditions, indicating potential for exploring the physical properties of such compounds under varying pressures (Oswald et al., 2010).

Fluorescence and Imaging Applications

  • Fluorescent Diarylethene Derivatives : Studies on fluorescent diarylethene derivatives demonstrate dramatic changes in fluorescent color in response to solvent polarity. This suggests potential applications in fluorescence imaging and as molecular probes (Morimoto et al., 2018).

Antifungal Applications

  • Antifungal Properties : Biotransformation studies on derivatives of Thiochroman-4-ones, including 6-Chlorothiochroman-4-one, have shown promising antifungal properties against pathogens like Botrytis cinerea, indicating potential for agricultural and medicinal applications (Pinedo-Rivilla, Collado, & Aleu, 2018).

Environmental and Ecological Research

  • Ecophysiological Responses to Chromium Exposure : Research involving chromium, a chemical element that can be part of the synthesis of compounds like this compound, demonstrates the impact of heavy metals on aquatic plants. Such studies are crucial for understanding environmental pollution and its effects on ecosystems (Paiva et al., 2009).

Safety and Hazards

6-Chlorothiochroman-4-one is classified as a skin sensitizer (Category 1, H317) according to the GHS classification . It may cause an allergic skin reaction. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves, ensuring adequate ventilation, and washing contaminated clothing before reuse .

properties

IUPAC Name

6-chloro-1,1-dioxo-2,3-dihydrothiochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO3S/c10-6-1-2-9-7(5-6)8(11)3-4-14(9,12)13/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFZPMYLZPMMUQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C2=C(C1=O)C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00372294
Record name 6-Chloro-2,3-dihydro-1-benzothiopyran-1,1,4-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

90396-06-8
Record name 6-Chloro-2,3-dihydro-1-benzothiopyran-1,1,4-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chlorothiochroman-4-one 1,1-dioxide
Reactant of Route 2
6-Chlorothiochroman-4-one 1,1-dioxide
Reactant of Route 3
6-Chlorothiochroman-4-one 1,1-dioxide
Reactant of Route 4
Reactant of Route 4
6-Chlorothiochroman-4-one 1,1-dioxide
Reactant of Route 5
6-Chlorothiochroman-4-one 1,1-dioxide
Reactant of Route 6
Reactant of Route 6
6-Chlorothiochroman-4-one 1,1-dioxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.